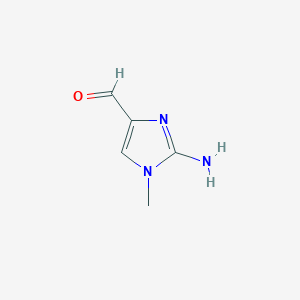
2-Amino-1-methylimidazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-methyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring with an amino group at the 2-position, a methyl group at the 1-position, and an aldehyde group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-1-methylimidazole with formylating agents can yield the desired compound. Another approach involves the use of 4-bromo-1H-imidazole as a starting material, which undergoes a series of reactions including nucleophilic substitution and formylation .
Industrial Production Methods
Industrial production of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-1-methyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-amino-1-methyl-1H-imidazole-4-carboxylic acid.
Reduction: 2-amino-1-methyl-1H-imidazole-4-methanol.
Substitution: N-substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-1-methyl-1H-imidazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as dyes and sensors
Wirkmechanismus
The mechanism of action of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-imidazole-4-carbaldehyde: Lacks the amino group at the 2-position.
2-amino-1H-imidazole-4-carbaldehyde: Lacks the methyl group at the 1-position.
2-amino-1-methyl-1H-imidazole-5-carbaldehyde: The aldehyde group is at the 5-position instead of the 4-position.
Eigenschaften
CAS-Nummer |
117969-90-1 |
|---|---|
Molekularformel |
C5H7N3O |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
2-amino-1-methylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H7N3O/c1-8-2-4(3-9)7-5(8)6/h2-3H,1H3,(H2,6,7) |
InChI-Schlüssel |
QHKDSPQHKOSEFM-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1N)C=O |
Kanonische SMILES |
CN1C=C(N=C1N)C=O |
Synonyme |
1H-Imidazole-4-carboxaldehyde,2-amino-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















